N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide
Description
This compound features an ethanediamide (oxalamide) backbone with two distinct substituents:
- N-substituent: A [4-(thiomorpholin-4-yl)oxan-4-yl]methyl group, combining a tetrahydropyran (oxane) ring fused with thiomorpholine (a sulfur-containing morpholine derivative).
- N'-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, introducing a cyclohexene moiety linked via an ethyl chain.
The thiomorpholin-oxane hybrid likely enhances solubility and hydrogen-bonding capacity, while the cyclohexenyl group contributes to lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c24-18(21-9-6-17-4-2-1-3-5-17)19(25)22-16-20(7-12-26-13-8-20)23-10-14-27-15-11-23/h4H,1-3,5-16H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIRDZUWLIVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene and thiomorpholine intermediates, followed by their coupling with ethanediamide under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Comparable Compounds
*Calculated based on molecular formula.
Research Findings and Implications
- Solubility and Bioavailability :
Computational models suggest the thiomorpholin-oxane group confers higher solubility (cLogP ~2.1) than venetoclaxum (cLogP ~4.5), favoring oral administration . - Target Selectivity : The absence of a sulfonyl or chlorophenyl group (as in venetoclaxum) may reduce off-target effects but could limit affinity for hydrophobic binding pockets .
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide, with the CAS number 2415540-19-9, is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article focuses on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS, with a molecular weight of 395.6 g/mol. The structure includes a cyclohexene moiety, a thiomorpholine ring, and an oxan moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 395.6 g/mol |
| CAS Number | 2415540-19-9 |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The presence of the thiomorpholine ring suggests potential interactions with protein targets relevant to various diseases.
Biological Activity
Preliminary studies indicate that compounds similar to this compound may exhibit antimicrobial , anti-inflammatory , and anticancer properties. The following sections detail these activities based on available research.
Antimicrobial Activity
Research has shown that compounds containing thiomorpholine structures often possess antimicrobial properties. Studies suggest that this compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound could be linked to its ability to inhibit cyclooxygenase enzymes (COX), similar to other sulfonamide-containing compounds. In vitro assays are necessary to confirm these effects and elucidate the underlying mechanisms.
Anticancer Properties
The structural similarity of this compound to known anticancer agents suggests it may also exhibit cytotoxicity against cancer cell lines. Further studies are needed to evaluate its efficacy in various cancer models.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Thiomorpholine Derivatives : A study demonstrated that thiomorpholine derivatives exhibited significant antibacterial activity against various strains, suggesting a similar potential for our compound .
- Cyclooxygenase Inhibition : Research on sulfonamide derivatives showed their ability to selectively inhibit COX enzymes, indicating that this compound may also function similarly .
- Anticancer Activity : A series of compounds with similar structural motifs were evaluated for anticancer activity, revealing promising results against several cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
